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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962 Get Quote

AAL-149 is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720,

AAL-149 is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-

phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early

research has identified AAL-149 as a potent inhibitor of the Transient Receptor Potential

Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

Mechanism of Action
AAL-149 exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is

implicated in the activation of macrophages, a key cell type in the inflammatory response. By

blocking TRPM7, AAL-149 can blunt the inflammatory cytokine expression induced by

lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a

therapeutic agent for inflammatory conditions.

Quantitative Data
The primary quantitative data available for AAL-149 from early studies is its inhibitory

concentration on the TRPM7 channel.

Parameter Value Cell Line Reference

IC₅₀ for TRPM7

Inhibition
1.081 µM

HEK 293T cells

overexpressing

mouse TRPM7
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Experimental Protocols
TRPM7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of AAL-149 on TRPM7 was determined using whole-cell patch clamp

electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid

encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify

transfected cells.

Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells.

The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7

currents.

Drug Application: AAL-149 was dissolved in 100% ethanol and then diluted into the bath

solution at various concentrations. The drug was perfused into the recording chamber, and

the resulting inhibition of the TRPM7 current was measured.

Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate

the IC₅₀ value using a non-linear regression model.

Signaling Pathway Diagram

AAL-149 TRPM7 ChannelInhibits Macrophage ActivationMediates Inflammatory Cytokines
(e.g., TNF-α, IL-6)

Leads to production of Inflammation

Click to download full resolution via product page

Caption: AAL-149 signaling pathway illustrating the inhibition of the TRPM7 channel.

Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and
5HT2A Antagonist for Postoperative Pain
VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel,

non-opioid analgesic developed for the management of postoperative pain. It is a dual

antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.
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Mechanism of Action
VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and

peripheral nervous systems:

GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of

glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission,

thereby reducing the transmission of pain signals to the brain.

5HT2A Antagonism: Antagonism of the 5HT2A receptor decreases the descending

serotonergic facilitatory modulation of pain transmission from the brain and reduces

nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical

models without the associated opioid side effects.

Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing

postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

Outcome Measure VVZ-149 Group Placebo Group P-value

Sum of Pain Intensity

Difference (SPID) at

12 hours

35% improvement - 0.0047

Opioid Consumption

(first 12 hours)
30.8% less - -

Patient-Controlled

Analgesia (PCA)

Requests

60.2% fewer - -

Proportion of Rescue

Opioid-Free Patients

(6-12 hours)

Significantly higher - 0.0024
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Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy

(NCT02844725)

Outcome Measure
VVZ-149 Group

(n=30)

Placebo Group

(n=29)
P-value

Pain Intensity at 4

hours post-emergence
Significantly lower - < 0.05

Opioid Consumption

(24 hours)
29.5% reduction - -

Opioid Consumption

in Rescued Subgroup

(24 hours)

32.6% less - -

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

Outcome Measure
VVZ-149 Group

(n=40)

Placebo Group

(n=20)
Significance

Opioid Consumption

(24 hours post-dose)
34.2% reduction - -

Pain Reduction in

Patients with High

Negative Affect

Significant - -

Opioid Use in Patients

with High Negative

Affect

40% less - -

Experimental Protocols
Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.
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GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using

membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the

reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to

determine its inhibitory constant (Ki).

5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used,

where cell membranes expressing the 5HT2A receptor are incubated with a radiolabeled

5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3

study.

Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain

intensity score of ≥5 on the Numerical Rating Scale (NRS) upon emergence from

anesthesia.

Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either

VVZ-149 or a placebo. The study was double-blinded.

Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160

mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.

Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity

Difference (SPID) over a specified time. Secondary endpoints included total opioid

consumption, number of PCA demands, and the proportion of patients not requiring rescue

opioids.

Safety Assessments: Safety was monitored through the recording of adverse events,

laboratory tests, and vital signs.

Diagrams
VVZ-149 (Opiranserin) Mechanism of Action
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Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149
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Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for

VVZ-149.
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To cite this document: BenchChem. [Part 1: AAL-149 - A TRPM7 Inhibitor with Anti-
inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/product/b11750962#early-research-findings-on-aal-149
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11750962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11750962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

